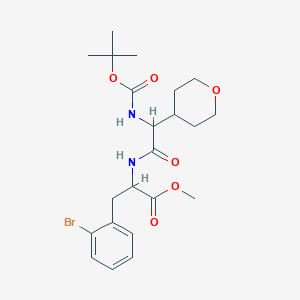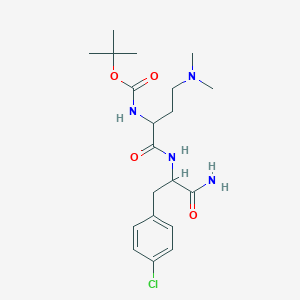
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a peptide derivative that has been synthesized in the laboratory using specific methods. In
作用機序
The mechanism of action of Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe is based on its ability to mimic the binding of certain peptides to their target proteins. This compound can interact with specific proteins and modulate their function. The tetrahydropyran-4-yl group and the 2-bromo-DL-phenylalanine residue play a crucial role in the binding of this compound to its target proteins.
Biochemical and Physiological Effects:
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has been shown to have various biochemical and physiological effects. It has been reported to modulate the function of certain proteins, including G protein-coupled receptors (GPCRs) and ion channels. This compound has also been shown to have anti-inflammatory effects and has been used in the development of drugs for the treatment of inflammatory diseases.
実験室実験の利点と制限
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has several advantages for lab experiments. It is a stable compound that can be easily synthesized using SPPS methodology. This compound can also be modified to obtain derivatives with different properties. However, the main limitation of this compound is its limited solubility in aqueous solutions, which can hinder its use in certain experiments.
将来の方向性
There are several future directions for the use of Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe in scientific research. This compound can be used in the development of peptide-based drugs for the treatment of various diseases. It can also be used in the study of the structure and function of membrane proteins. Additionally, Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe can be modified to obtain derivatives with improved properties, such as increased solubility and binding affinity. Overall, Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has great potential for use in various fields of scientific research.
合成法
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe is synthesized using solid-phase peptide synthesis (SPPS) methodology. This method involves the stepwise addition of amino acids to a growing peptide chain on a solid support. The Boc (tert-butyloxycarbonyl) group is used as a protecting group for the amino group of the glycine residue. The tetrahydropyran-4-yl group is introduced to the glycine residue by reaction with tetrahydropyran-4-ylmethyl chloroformate. The 2-bromo-DL-phenylalanine residue is coupled to the growing peptide chain using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. The final step involves the removal of the Boc group using trifluoroacetic acid (TFA) to obtain the desired compound.
科学的研究の応用
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has potential applications in various fields of scientific research. It has been used as a tool in the study of protein-protein interactions, as it can mimic the binding of certain peptides to their target proteins. This compound has also been used in the development of peptide-based drugs that target specific diseases. Additionally, Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has been used in the study of the structure and function of membrane proteins.
特性
IUPAC Name |
methyl 3-(2-bromophenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BrN2O6/c1-22(2,3)31-21(28)25-18(14-9-11-30-12-10-14)19(26)24-17(20(27)29-4)13-15-7-5-6-8-16(15)23/h5-8,14,17-18H,9-13H2,1-4H3,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFDSPCDRLKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)NC(CC2=CC=CC=C2Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-bromo-4-[[4-[1-(1,3-thiazol-2-yl)ethyl]piperazine-1-carbonyl]amino]benzoate](/img/structure/B7430519.png)
![5-bromo-4-methyl-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7430525.png)
![5-bromo-N-[(4-bromo-2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7430537.png)
![tert-butyl N-[4-[[1-(2,4-dichlorophenyl)pyrazole-4-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B7430541.png)

![ethyl N-[3-chloro-4-[[1-(4-methoxyphenyl)pyrrolidin-3-yl]carbamoyl]phenyl]carbamate](/img/structure/B7430549.png)
![methyl (3S,4R)-1-[(6-carbamoyl-2-methylpyridin-3-yl)carbamoyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate](/img/structure/B7430555.png)
![Methyl 3-[[2-(2,6-dichlorophenyl)-1,3-thiazole-4-carbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B7430564.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-4-carboxamide](/img/structure/B7430568.png)
![Tert-butyl 5-[[1-[(4-methoxyphenyl)methyl]azetidine-2-carbonyl]amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7430584.png)
![N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide](/img/structure/B7430593.png)
![2-(difluoromethyl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-nitroaniline](/img/structure/B7430608.png)
